molecular formula C12H14O2S B13072537 5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one

5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one

Cat. No.: B13072537
M. Wt: 222.31 g/mol
InChI Key: VLVZXAODACDNAL-UHFFFAOYSA-N
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Description

5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a chemical compound with the molecular formula C12H14O2S and a molecular weight of 222.30 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one typically involves the acylation of 4,5,6,7-tetrahydro-1-benzothiophene. One common method is the Friedel-Crafts acylation reaction, where 4,5,6,7-tetrahydro-1-benzothiophene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1-benzothiophene: A parent compound without the butanoyl group.

    4,5,6,7-Tetrahydro-1-benzothiophen-4-amine:

Uniqueness

5-Butanoyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is unique due to the presence of the butanoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

5-butanoyl-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C12H14O2S/c1-2-3-10(13)8-4-5-11-9(12(8)14)6-7-15-11/h6-8H,2-5H2,1H3

InChI Key

VLVZXAODACDNAL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCC2=C(C1=O)C=CS2

Origin of Product

United States

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